4-[(4-Chlorobenzyl)sulfanyl]aniline
Description
4-[(4-Chlorobenzyl)sulfanyl]aniline is a sulfur-containing aromatic amine with the molecular formula C₁₃H₁₁ClNS and a molecular weight of 248.75 g/mol. Its structure comprises an aniline group (NH₂-substituted benzene) linked via a sulfanyl (S–) bridge to a 4-chlorobenzyl moiety. This compound is of interest in organic synthesis, particularly in pharmaceutical and materials science research, due to the reactivity of its amine and sulfur groups.
Properties
IUPAC Name |
4-[(4-chlorophenyl)methylsulfanyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNS/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-8H,9,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVCMXMHZFXHSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=CC=C(C=C2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorobenzyl)sulfanyl]aniline typically involves the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzyl isothiocyanate. This intermediate is then reacted with aniline to yield the final product . The reaction conditions generally include:
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Step 1: Formation of 4-chlorobenzyl isothiocyanate
Reagents: 4-chlorobenzyl chloride, thiourea
Conditions: Solvent (e.g., ethanol), reflux
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Step 2: Reaction with aniline
Reagents: 4-chlorobenzyl isothiocyanate, aniline
Conditions: Solvent (e.g., ethanol), room temperature
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Chlorobenzyl)sulfanyl]aniline undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions typically involve the use of Lewis acids or bases to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides or sulfones
Reduction: Amines
Substitution: Various substituted aniline derivatives
Scientific Research Applications
4-[(4-Chlorobenzyl)sulfanyl]aniline has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(4-Chlorobenzyl)sulfanyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The aniline moiety can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural similarities with 4-[(4-Chlorobenzyl)sulfanyl]aniline, differing in substituent positions, functional groups, or halogenation patterns. These variations significantly impact their physicochemical properties and applications.
4-[(4-Chlorophenyl)sulfonyl]aniline (CAS: 7146-68-1)
- Structure : Features a sulfonyl (SO₂) group instead of sulfanyl (S–).
- Molecular Formula: C₁₂H₁₀ClNO₂S | MW: 267.73 g/mol.
- Properties : Higher molecular weight and polarity due to the sulfonyl group. Boiling point: 466.4°C ; Density: 1.394 g/cm³ .
2-[(4-Methylbenzyl)sulfanyl]aniline (CAS: 136620-24-1)
- Structure : Sulfanyl group at the ortho position of aniline; benzyl substituent is 4-methyl .
- Molecular Formula : C₁₄H₁₅NS | MW : 229.34 g/mol.
- Properties : Lower molecular weight and altered steric effects due to the methyl group. Discontinued commercially, but explored for pharmaceutical functionalization .
4-[(2-Chlorophenyl)sulfanyl]aniline (CAS: 4726-27-6)
- Structure : Chlorine at the 2-position of the benzyl ring.
- Molecular Formula : C₁₂H₁₀ClNS | MW : 235.73 g/mol.
- Properties: Steric hindrance from the ortho-chloro substituent may reduce reactivity compared to the para-chloro analog. Limited commercial availability .
3-Chloro-4-[(4-methylphenyl)sulfanyl]aniline
- Structure : Chlorine at the 3-position of aniline; sulfanyl-linked 4-methylbenzyl .
- Molecular Formula : C₁₃H₁₂ClNS | MW : 249.76 g/mol.
- Applications: Potential in materials science due to modified electronic effects from the methyl group .
4-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline (CAS: 54883-32-8)
- Structure : Incorporates a thiazole ring instead of a benzyl group.
- Molecular Formula : C₁₅H₁₁N₂SCl | MW : 286.77 g/mol.
- Properties : Soluble in chloroform and DMSO; used as a research chemical in drug discovery .
Physicochemical and Functional Differences
Table 1: Comparative Analysis of Key Properties
Key Research Findings
Electronic Effects : Sulfonyl groups (e.g., in 4-[(4-Chlorophenyl)sulfonyl]aniline) increase polarity and hydrogen-bonding capacity compared to sulfanyl analogs, influencing receptor binding in drug candidates .
Steric Influence : Ortho-substituted derivatives (e.g., 2-[(4-methylbenzyl)sulfanyl]aniline) exhibit reduced reactivity in nucleophilic substitutions due to steric hindrance .
Biological Activity : Thiazole-containing analogs (e.g., 4-[2-(4-Chlorophenyl)thiazol-4-yl]aniline) show promise in antiproliferative studies, attributed to the thiazole ring’s electron-deficient nature .
Biological Activity
4-[(4-Chlorobenzyl)sulfanyl]aniline, a compound with potential therapeutic applications, has been the subject of various studies focusing on its biological activities. This article aims to synthesize existing research findings on the compound's efficacy against different biological targets, including its antimicrobial, antiviral, and anticancer properties.
Chemical Structure and Synthesis
This compound is characterized by the presence of a chlorobenzyl group attached to a sulfanyl aniline core. The synthesis typically involves a series of reactions including sulfonylation and nucleophilic substitution, which can be optimized using palladium-catalyzed processes for improved yield and purity.
Biological Activity Overview
The biological activity of this compound has been evaluated in various contexts:
Antiviral Activity
Research indicates that compounds similar to this compound exhibit significant antiviral properties. For instance, derivatives have shown activity against influenza viruses, with effective concentrations (EC50) in the low micromolar range. One study highlighted that certain aniline derivatives demonstrated comparable antiviral potency to established antiviral agents such as zanamivir .
Antimicrobial Properties
Compounds with similar structural motifs have been evaluated for their antimicrobial efficacy. A review discussed the role of halogenated anilines in combating drug-resistant bacteria, suggesting that modifications can enhance their antimicrobial action . The presence of the chlorobenzyl group in this compound may contribute to its activity against various pathogens.
Anticancer Potential
The anticancer properties of aniline derivatives have been explored extensively. Some studies suggest that compounds with sulfanyl groups can inhibit tumor growth by interfering with cellular signaling pathways. For example, it has been observed that certain aniline derivatives induce apoptosis in cancer cells through the activation of caspases .
Case Studies and Research Findings
Several studies have focused on the biological activity of related compounds:
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the aniline core or the chlorobenzyl substituent can significantly influence its potency and selectivity against various biological targets. For example, introducing different halogens or functional groups may enhance its interaction with specific enzymes or receptors involved in disease pathology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
